molecular formula C13H14N2O2 B2456576 N-(4-hydroxyquinolin-3-yl)butyramide CAS No. 1421771-74-5

N-(4-hydroxyquinolin-3-yl)butyramide

Cat. No.: B2456576
CAS No.: 1421771-74-5
M. Wt: 230.267
InChI Key: YGVMNCZSRFSQNZ-UHFFFAOYSA-N
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Description

N-(4-hydroxyquinolin-3-yl)butyramide (CAS 1421771-74-5) is a chemical compound of interest in medicinal chemistry and drug discovery research. This derivative belongs to the 4-hydroxyquinoline (4HQ) structural class, a scaffold recognized for its diverse pharmacological profiles and broad research applications . The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry. Research into related compounds highlights their potential as cytotoxic agents, with some derivatives demonstrating selective toxicity towards multidrug-resistant cancer cell lines, providing a valuable tool for oncology research . Furthermore, the 4HQ scaffold is found in compounds with other significant activities, including antibacterial effects and roles as matrix metalloproteinase inhibitors . The butyramide functional group at the 3-position modifies the molecule's properties, making it a valuable intermediate or building block for further chemical exploration and synthesis of more complex target molecules. This product is supplied for laboratory research use. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals. Product Details: • CAS Number: 1421771-74-5 • Molecular Formula: C13H14N2O2 • Molecular Weight: 230.26 g/mol • SMILES: CCCC(=O)Nc1cnc2c(c1O)cccc2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-oxo-1H-quinolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-5-12(16)15-11-8-14-10-7-4-3-6-9(10)13(11)17/h3-4,6-8H,2,5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMNCZSRFSQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CNC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Hydroxyquinolin 3 Yl Butyramide and Analogues

Synthesis of N-(4-hydroxyquinolin-3-yl)butyramide

While specific literature detailing a single, optimized synthetic pathway for this compound is not extensively documented, its synthesis can be inferred from established methods for preparing analogous quinoline-3-carboxamides (B1200007). A highly plausible and common approach involves the coupling of a 3-amino-4-hydroxyquinoline precursor with a butyric acid derivative.

A general retrosynthetic analysis suggests two primary convergent routes:

Amidation of 3-amino-4-hydroxyquinoline: This route would involve the reaction of 3-amino-4-hydroxyquinoline with butyryl chloride or butyric anhydride (B1165640) under basic conditions. The 3-amino-4-hydroxyquinoline intermediate can be prepared through various quinoline (B57606) synthesis methods, such as the cyclization of appropriate aniline (B41778) and malonic acid derivatives, followed by nitration at the 3-position and subsequent reduction.

Amide bond formation from a quinoline-3-carboxylic acid: An alternative pathway starts with a 4-hydroxyquinoline-3-carboxylic acid derivative. This acid can be activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), followed by reaction with butylamine (B146782) to yield the final this compound product. lookchem.com This method is widely used for creating diverse libraries of quinoline-3-carboxamides. lookchem.comnih.gov

The synthesis of a related compound, laquinimod, highlights the reactivity of β-ketoester precursors which, upon reaction with anilines, form the 4-hydroxy-2-quinolone core that can be further functionalized. acs.org This underscores the importance of the enol proton in the reactivity of these systems. acs.org

Preparation of Related Quinolone and Quinoline-3-carboxamides

The synthesis of quinoline-3-carboxamides is a well-established field, driven by the therapeutic potential of this class of compounds. Various methods have been developed, offering flexibility in terms of substrate scope and reaction conditions.

A prominent method involves the Vilsmeier-Haack reaction of acetanilides to produce 2-chloro-3-formylquinolines. lookchem.com The aldehyde group is then oxidized to a carboxylic acid, which is subsequently coupled with various amines using reagents like EDC and HOBt to form the desired 2-chloroquinoline-3-carboxamide (B1625466) derivatives. lookchem.com Another efficient strategy is the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides as the amine source, which proceeds under simple reaction conditions. researchgate.net

For the synthesis of the quinoline core itself, several named reactions are employed, including the Doebner-von Miller, Skraup, Friedländer, and Combes syntheses. researchgate.netresearchgate.net More contemporary methods utilize transition metal catalysis. For instance, rhodium catalysts can facilitate cascade C-H activation and heteroannulation reactions to build the quinoline scaffold. mdpi.com Similarly, copper-catalyzed reactions of saturated ketones and anthranils provide a one-pot route to 3-substituted quinoline derivatives. mdpi.com

The following table summarizes key synthetic strategies for preparing the quinoline-3-carboxamide (B1254982) scaffold.

Method Starting Materials Key Reagents/Conditions Primary Product Type Reference
Vilsmeier-Haack / AmidationAcetanilides, various anilinesVilsmeier-Haack reagent (POCl₃, DMF), oxidant, EDC, HOBt2-Chloroquinoline-3-carboxamides lookchem.com
Amidation with Thiuram DisulfidesQuinoline-3-carboxylic acidsTetraalkylthiuram disulfidesQuinoline-3-carboxamides researchgate.net
C-Acylation / AmidationN-ethyl isatoic anhydride, dimethyl malonate, ethylenediamineSodium hydride, acid chlorides, triethylamineN-substituted quinolinone diamides nih.gov
Rhodium-Catalyzed AnnulationAromatic amines, alkynesRhodium catalyst, oxidantSubstituted quinolines mdpi.com
Conrad-Limpach ReactionAniline, dialkyl-1,3-acetonedicarboxylateHeat (high temperature cyclization)2-(4-hydroxyquinolin-2-yl) acetates nih.gov

Strategies for Chemical Modification of the Quinoline Core

Functionalization of a pre-formed quinoline ring is a critical strategy for generating structural diversity and fine-tuning the properties of quinoline-based compounds. Methodologies often rely on directing effects of the nitrogen heteroatom and existing substituents, as well as modern C-H activation techniques.

The C2 position of the quinoline ring is particularly susceptible to functionalization due to its proximity to the nitrogen atom. nih.gov A common strategy involves the initial N-oxidation of the quinoline. The resulting quinoline N-oxide activates the C2 position for various transformations, including amination, amidation, and C-C bond formation. mdpi.com For example, N-(4,7-dichloroquinolin-2-yl) benzamide (B126) can be synthesized from 4,7-dichloroquinoline (B193633) 1-oxide by reacting it with benzonitrile (B105546) in the presence of sulfuric acid. mdpi.com

Transition metal-catalyzed C-H activation is another powerful tool for C2 modification. researchgate.net Rhodium, palladium, and copper-based catalytic systems have been used to introduce alkyl, aryl, and heteroaryl groups at this position. mdpi.com Furthermore, existing substituents at C2, such as a methyl group, can be transformed into other functional groups through various metal-catalyzed and metal-free protocols. researchgate.net

The table below outlines several methods for C2 derivatization.

Reaction Type Substrate Key Reagents/Catalyst Product Reference
AmidationQuinoline N-oxideBenzonitrile, H₂SO₄2-Benzamidoquinoline mdpi.com
C-N Bond FormationQuinoline N-oxideLactams/cyclamines, Cu(OAc)₂2-Aminoquinolines mdpi.com
C-H ArylationQuinoline N-oxideIndole, Pd(OAc)₂2-(Indol-3-yl)quinoline mdpi.com
Side-Chain Functionalization2-MethylquinolineVarious2-Functionalized quinolines researchgate.net

The C4 position is also a key site for modification, often targeted through nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group like a halogen is present. For instance, the chlorine atom in 4,7-dichloroquinoline derivatives can be readily displaced by nucleophiles such as morpholine (B109124) in the presence of a base at elevated temperatures. mdpi.commdpi.com

Recent advances have also enabled direct C-H functionalization at the C4 position. Light-driven, C4-selective fluoroalkylation of quinolines has been developed using fluoroalkyl sulfinates in combination with N-amidopyridinium salts. chemrxiv.org While some methods for C4 alkylation have been developed for the related isoquinoline (B145761) scaffold, direct C4 C-H alkylation of quinolines remains a more challenging area of research. acs.orgnih.gov

Functionalization of the benzo-ring of the quinoline core (positions C5 through C8) is typically governed by the principles of electrophilic and nucleophilic aromatic substitution, although direct C-H activation is an emerging strategy.

Classical electrophilic substitution reactions, such as nitration and sulfonation, occur under vigorous conditions primarily at the C5 and C8 positions. uop.edu.pk The C8 position, in particular, has been a focus for regioselective C-H functionalization, including palladium-catalyzed arylation of quinoline N-oxides. nih.gov The functionalization of a methyl group at the C8 position is also a reported strategy. researchgate.net

The C6 and C7 positions are generally less accessible through direct C-H activation. nih.gov However, specific substrates can be functionalized at these sites. For example, glycoconjugates of quinoline have been synthesized via the C6 position. nih.gov Additionally, direct amination via Vicarious Nucleophilic Substitution (VNS) has been shown to occur at the C7 position of certain nitroquinoline derivatives. mdpi.com The presence of substituents at C6 has been noted to influence the electronic environment of the entire benzo-ring. lookchem.com

Modification at the N1 position of the quinoline ring typically involves two main approaches: synthesis from an N-substituted precursor or direct alkylation of the quinoline nitrogen.

One synthetic route to N-substituted quinolinones begins with an N-alkylation of a precursor like isatoic anhydride. For example, N-ethyl isatoic anhydride can be prepared by treating isatoic anhydride with ethyl iodide in the presence of a strong base like sodium hydride. This N-alkylated intermediate can then undergo C-acylation and cyclization to yield an N-ethyl-4-hydroxy-2-quinolinone derivative. nih.gov

The second major route is the direct reaction of a pre-formed quinoline with an alkylating agent. As a weak tertiary base, the nitrogen atom in the quinoline ring is nucleophilic and reacts with alkyl halides to form quaternary quinolinium salts. uop.edu.pk This is a fundamental reaction that introduces a positive charge and significantly alters the electronic properties of the quinoline system.

Biological Activities and Associated Mechanisms of Action

Immunomodulatory Properties

The immunomodulatory effects of N-(4-hydroxyquinolin-3-yl)butyramide and related quinoline (B57606) compounds are primarily driven by their interaction with the innate immune system, which in turn orchestrates the adaptive immune response.

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from pathogens. Activation of TLRs triggers a signaling cascade that leads to the production of cytokines and the activation of immune cells. Quinoline-based compounds have been identified as potent agonists of specific endosomal TLRs, namely TLR7 and TLR8. nih.gov

N-acyl analogues of 4-hydroxyquinoline (B1666331) with short acyl groups have been shown to retain TLR8 agonistic activity. rsc.orgresearchgate.net This suggests that this compound likely functions as a TLR8 agonist. TLR8 activation is known to evoke a distinct cytokine profile that favors the development of Type 1 helper T cell (Th1) responses. nih.gov The activation of TLR8 by small-molecule agonists like quinoline derivatives is a key mechanism for their immunostimulatory effects. rsc.org TLR8 agonists are particularly effective at inducing proinflammatory cytokines and chemokines, such as TNF-α and IL-12. researchgate.net

While some quinoline derivatives exhibit specific TLR8 agonism, others can act as dual agonists for both TLR7 and TLR8. nih.gov For instance, the 2-alkylthiazolo[4,5-c]quinolin-4-amine chemotype can possess both TLR7 and TLR8 agonistic activity, with the specific activity profile depending on the substitution pattern. rsc.org Dual activation of TLR7 and TLR8 pathways leads to the production of type I interferons and proinflammatory cytokines, resulting in efficient immune activation. nih.gov The precise selectivity of this compound for TLR7 versus TLR8 would require specific experimental determination, but activity at both receptors is a possibility within this chemical class.

A key consequence of TLR7 and/or TLR8 activation is the induction of a cytokine milieu that promotes a Th1-polarized immune response. This is critical for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.

Interleukin-12 (IL-12): TLR8 agonists are potent inducers of IL-12. nih.govpsu.edu IL-12 is a key cytokine that drives the differentiation of naive T cells into Th1 cells.

Interferon-gamma (IFN-γ): The Th1 response is characterized by the production of IFN-γ. nih.gov Compounds related to this compound, such as the 4-hydroxyquinoline-3-carboxamide derivative H1521, have been shown to promote IFN-γ secretion and restore deficient IFN-γ production in mouse models. nih.gov

The table below summarizes the cytokine induction profile associated with TLR7 and TLR8 agonism by related compounds.

Agonist TypeInduced CytokinesPrimary Immune Response
TLR8 AgonistIL-12, TNF-αProinflammatory, Th1 polarization
TLR7 AgonistIFN-α, IP-10Antiviral, Th1 polarization
Mixed TLR7/8 AgonistIFN-α, IL-12, TNF-αBroad Th1-polarizing response

Antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes, are critical mediators of the immune response. TLR agonists directly activate these cells, enhancing their ability to process and present antigens to T cells.

Dendritic Cells (DCs): TLR8 agonists have been shown to directly activate myeloid dendritic cells (mDCs). researchgate.net This activation leads to the upregulation of costimulatory molecules and the production of Th1-polarizing cytokines, which are essential for priming T cell responses. nih.gov

Monocytes: Monocytes are also a primary target of TLR8 agonists, responding with the production of high levels of cytokines like TNF-α. researchgate.netpsu.edu

The activation of APCs by quinoline-based TLR agonists bridges the innate and adaptive immune systems.

By activating TLRs on innate immune cells and inducing a Th1-polarizing cytokine environment, compounds like this compound can profoundly modulate both innate and adaptive immunity. nih.govnih.gov The initial innate response, characterized by cytokine production and APC activation, sets the stage for a robust and targeted adaptive immune response. nih.gov TLR8 agonists are considered uniquely potent in activating adaptive immune responses by inducing the robust production of Th1-polarizing cytokines. rsc.orgresearchgate.net This makes them promising candidates for applications where a strong cell-mediated immune response is desired. rsc.org

Anti-Infective Potential

The quinoline nucleus is a cornerstone in the development of anti-infective agents, with derivatives demonstrating a broad spectrum of activity against bacteria, viruses, fungi, and parasites. nih.gov

Antiviral Activities of Related Thiazoloquinolines

While research specifically detailing the antiviral properties of thiazoloquinolines is limited, studies on structurally similar fused heterocyclic systems containing a quinoline ring offer insights into their potential. For instance, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and evaluated for their antiviral effects. mdpi.com These compounds were tested against the influenza A/Puerto Rico/8/34 virus in MDCK cells and demonstrated low toxicity with some exhibiting moderate antiviral activity. mdpi.com The antiviral efficacy of these thiopyrano[2,3-b]quinolines was found to be influenced by the nature and position of substituents on both the tetrazole ring and the benzene (B151609) part of the quinoline moiety. mdpi.com Although not thiazoloquinolines, these findings suggest that the fusion of a sulfur-containing heterocycle to the quinoline core can lead to antiviral properties, warranting further investigation into thiazoloquinoline derivatives. Other research has highlighted that various heterocyclic compounds, including those with thiazole (B1198619) and quinoline motifs, are attractive for developing new antiviral agents. researchgate.netnih.gov

Antibacterial Activities

Quinoline derivatives are well-known for their antibacterial properties. researchgate.net Compounds structurally related to this compound, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, have been identified as novel and potent inhibitors of bacterial DNA gyrase subunit B (GyrB). researchgate.net One compound from this series, designated f1, showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values between 4–8 µg/mL. researchgate.net Further structural modifications led to even more potent GyrB inhibitors. researchgate.net Similarly, a series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and shown to be active against Escherichia coli and Staphylococcus aureus. nih.govnih.gov

Interactive Data Table: Antibacterial Activity of Quinoline Derivatives

Compound ClassTarget OrganismActivity MeasurementValue
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1)MRSAMIC4–8 µg/mL researchgate.net
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f4)S. aureus GyrBIC₅₀0.31 µM researchgate.net
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f14)S. aureus GyrBIC₅₀0.28 µM researchgate.net
Inhibition of Bacterial DNA Synthesis (DNA Gyrase, Topoisomerase IV)

A primary mechanism for the antibacterial action of many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govliverpool.ac.uk These enzymes are essential for bacterial DNA replication, recombination, and repair. researchgate.net Quinolones act by stabilizing the complex formed between these enzymes and DNA, which leads to the introduction of double-strand breaks in the bacterial chromosome, ultimately causing cell death. nih.govresearchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govresearchgate.net The discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potent inhibitors of the DNA gyrase B subunit (GyrB) further underscores this mechanism. researchgate.net This specific targeting of essential bacterial enzymes is a key reason for the development of quinolones as broad-spectrum antibacterial agents. nih.gov

Antimalarial Activities

The quinoline scaffold is historically significant in the fight against malaria, with 4-aminoquinoline (B48711) derivatives being a major class of antimalarial drugs. researchgate.net These compounds have been crucial in treating and preventing malaria for decades due to their rapid absorption, high tolerability, and low toxicity. researchgate.net Numerous hybrid molecules incorporating the 4-aminoquinoline moiety with other heterocyclic scaffolds have been developed to combat drug-resistant strains of Plasmodium falciparum. researchgate.net For instance, a series of 4-anilinoquinoline triazine derivatives demonstrated better in vivo antimalarial activity against a chloroquine-sensitive strain of Plasmodium berghei than the standard drug, chloroquine. Twelve of the fifteen synthesized compounds also showed superior inhibition against a chloroquine-resistant W2 strain of P. falciparum. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation, a process essential for the parasite's survival.

Antifungal Activities

Various quinoline derivatives have demonstrated significant antifungal activity. Notably, 8-hydroxyquinoline (B1678124) derivatives have been reported to possess wide biological activities, including antifungal effects. Clioquinol (B1669181), an 8-hydroxyquinoline derivative, and related compounds have shown activity against various Candida species and dermatophytes, with MIC ranges for clioquinol being 0.031–2 μg/ml. In another study, a novel 8-hydroxyquinoline derivative, designated L14, exhibited potent and broad-spectrum antifungal activity, showing superior efficacy against Candida glabrata, Candida krusei, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus when compared to fluconazole. The antifungal potential of quinolines extends to phytopathogenic fungi as well, where certain derivatives have shown potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values as low as 0.50 μg/mL. The proposed mechanism for some of these compounds involves causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents.

Interactive Data Table: Antifungal Activity of Quinoline Derivatives

CompoundTarget OrganismActivity MeasurementValue
ClioquinolCandida spp. & DermatophytesMIC Range0.031–2 µg/ml
8-hydroxy-5-quinolinesulfonic acidCandida spp. & DermatophytesMIC Range1–512 μg/ml
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp. & DermatophytesMIC Range2–1024 μg/ml
Compound Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative)S. sclerotiorumEC₅₀0.52 µg/mL
Compound Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative)B. cinereaEC₅₀0.50 µg/mL

Antibacterial Activities

Anticancer and Antiproliferative Activities

The quinoline ring is a privileged structure in the design of anticancer agents. mdpi.com Derivatives of this scaffold have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms. For example, certain 4-hydroxyquinolines have been synthesized and assessed for their activity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, with some derivatives showing selective toxicity towards the resistant cancer cells.

N-(quinolinyl)amide derivatives have also been a focus of anticancer research. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their biological activity. Furthermore, new derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile, prepared from 8-hydroxyquinolines, were screened for potential anticancer activity against MCF-7 (breast), HCT 116 (colon), HepG-2 (liver), and A549 (lung) cancer cell lines. The versatility of the quinoline scaffold allows for the synthesis of diverse structures, including fused heterocyclic systems like pyrido[2,3-d]pyrimidines linked to quinolines, which have also been investigated for their anticancer properties. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of the chemical compound This compound according to the provided outline.

Extensive searches for this particular molecule did not yield specific research findings related to its activity in the following areas:

Modulation of Cancer-Specific Signaling Pathways

Inhibition of Phosphatidylinositol 3-Kinase (PI3Kα)

Histone Demethylase Inhibition (e.g., KDM3A)

Repression of Wnt Target Genes and Pathways

Aurora Kinase (AURKA/B) Inhibition

Antioxidant Activity

While the broader class of quinoline and 4-hydroxyquinoline derivatives has been investigated for various pharmacological properties, including anticancer and antioxidant effects, these findings are associated with structurally distinct analogues. The available research does not specifically name or provide data for this compound.

Therefore, constructing an article that strictly and solely focuses on this compound with the requested detailed sections and data tables is not possible at this time.

Other Pharmacological Activities

Lipoxygenase (LOX) Inhibitory Activity

There is no specific information available in the reviewed scientific literature regarding the lipoxygenase (LOX) inhibitory activity of this compound. Research on structurally related quinolinone carboxamides has shown varied LOX inhibitory potential, but direct data for the title compound, including detailed research findings or data tables on its specific inhibitory concentrations (e.g., IC50 values), has not been reported.

Quorum Sensing Inhibition

Similarly, no dedicated studies on the quorum sensing inhibitory properties of this compound were identified. The quinoline and quinolone scaffolds are known to be present in molecules that can interfere with bacterial quorum sensing pathways. However, the specific effects and mechanisms of action of this compound in this context have not been documented in the available scientific literature.

Structure Activity Relationship Sar Studies

SAR for TLR Agonistic Potency and Selectivity

While direct and extensive SAR studies on N-(4-hydroxyquinolin-3-yl)butyramide as a Toll-like receptor (TLR) agonist are not widely documented, significant research on structurally related quinoline-based scaffolds, particularly 2-alkylthiazolo[4,5-c]quinolin-4-amines, offers valuable insights into the structural requirements for TLR7 and TLR8 agonism. nih.gov These molecules, which are synthesized from a 3-aminoquinolin-4-ol (B154131) precursor similar to the core of this compound, serve as important models for understanding how modifications to the quinoline (B57606) framework influence immune receptor activation. nih.gov

In the thiazolo[4,5-c]quinoline series, the length of the alkyl chain at the C2 position has a pronounced effect on TLR8 agonistic activity. nih.gov A clear dependence of agonistic potency on the C2-alkyl chain length has been observed. nih.govnih.gov

Short to Medium Chains : Analogues with methyl, ethyl, and propyl groups at the C2 position exhibit comparable potencies in human TLR8 and TLR7 reporter gene assays. nih.govnih.gov

Optimal Length : Maximal TLR8 agonistic potency is achieved with a butyl group at the C2 position (n-butyl analogue). nih.govnih.gov

Longer Chains : Increasing the chain length to pentyl results in a sharp decrease in potency. nih.govnih.gov Higher homologues with even longer chains show a complete loss of activity. nih.govnih.gov

Branching : The introduction of branched alkyl groups at the C2 position, such as an isopropyl group, generally leads to a reduction in TLR8 potency. nih.govnih.gov However, these branched analogues can exhibit substantially greater selectivity for TLR8 over TLR7 compared to their straight-chain counterparts. nih.gov This suggests a poor tolerance for terminal steric bulk within the receptor's binding site. nih.govresearchgate.net

Molecular Targets and Receptor Interactions

Toll-like Receptors (TLR7 and TLR8)

While direct studies on N-(4-hydroxyquinolin-3-yl)butyramide are not extensively documented in this context, the broader family of quinoline (B57606) and quinazoline (B50416) derivatives has established interactions with Toll-like receptors 7 and 8 (TLR7 and TLR8). nih.govnih.gov These receptors are key components of the innate immune system, specializing in the detection of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses. nih.govnih.gov

Endosomal Receptor Activation and Signaling Cascade

TLR7 and TLR8 are located within the membranes of endosomes, intracellular compartments responsible for processing material brought into the cell. nih.gov Upon recognition of a ligand, such as a synthetic agonist from the quinoline family, these receptors undergo a conformational change, initiating a downstream signaling cascade. nih.gov This process is primarily mediated by the myeloid differentiation primary response 88 (MyD88) adapter protein. nih.gov

The activation sequence is as follows:

Ligand binding to the endosomal TLR7 or TLR8.

Recruitment of the MyD88 adapter protein to the receptor's cytosolic domain.

MyD88 then recruits and activates a series of downstream kinases, including members of the IRAK (interleukin-1 receptor-associated kinase) family.

This cascade ultimately leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). nih.gov

Activation of these transcription factors drives the expression of a variety of genes encoding for pro-inflammatory cytokines (like TNF-α and IL-6) and Type I interferons (IFN-α/β), which are crucial for orchestrating an antiviral response and modulating broader immune activity. nih.gov Compounds based on the quinoline scaffold have been developed as both agonists (activators) and antagonists (inhibitors) of this pathway, highlighting its therapeutic potential. nih.govoncotarget.com

Bacterial DNA Gyrase and Topoisomerase IV

The quinolone scaffold is the foundation for a major class of antibiotics that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are vital for bacterial survival as they manage the complex topology of the bacterial chromosome during DNA replication, repair, and transcription.

DNA Gyrase is responsible for introducing negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork. researchgate.net

Topoisomerase IV is primarily involved in decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into separate cells upon cell division. nih.gov

Quinolone-class compounds, including those derived from a 4-hydroxy-2-quinolone fragment, function by inhibiting these enzymes. acs.org The mechanism involves the formation of a stable ternary complex consisting of the enzyme, the bacterial DNA, and the quinolone drug. nih.gov This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which triggers the bacterial SOS response and ultimately results in rapid cell death. nih.gov The efficacy of these compounds has made DNA gyrase and topoisomerase IV prime targets for the development of antibacterial agents.

Histone Lysine (B10760008) Demethylases (KDMs)

Emerging research has connected the quinoline structure to the inhibition of epigenetic regulators, specifically histone lysine demethylases (KDMs). These enzymes play a critical role in gene expression by removing methyl groups from lysine residues on histone proteins, which are the core components of chromatin.

Specific Interaction with KDM3A

The KDM3 subfamily of demethylases, particularly KDM3A (also known as JMJD1A), is responsible for removing mono- and di-methyl marks from histone H3 at lysine 9 (H3K9me1/me2). The removal of these specific methyl marks, which are generally associated with transcriptional repression, leads to a more open chromatin structure and promotes gene expression.

A notable inhibitor with a quinoline core is the compound IOX1, which is a derivative of 8-hydroxyquinoline (B1678124). IOX1 has been identified as a broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, a superfamily that includes the JmjC domain-containing histone demethylases. Its inhibitory profile includes activity against KDM3A. The mechanism of such inhibitors often involves chelating the iron (Fe(II)) ion that is essential for the catalytic activity within the JmjC domain of the enzyme, thereby blocking its demethylase function. The deregulation of KDM3A has been linked to various cancers, making it a potential therapeutic target.

Wnt Signaling Components (e.g., APC, CTNNB1)

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Key components of the canonical Wnt pathway include the tumor suppressor protein Adenomatous Polyposis Coli (APC) and β-catenin (encoded by the CTNNB1 gene). oncotarget.com

Phosphatidylinositol 3-Kinase Alpha (PI3Kα)

The Phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism. The alpha isoform, PI3Kα, is one of the most frequently mutated enzymes in human cancers. The 4-hydroxy-2-quinolone-3-carboxamide scaffold, which is closely related to this compound, has been identified as a promising core structure for the development of potent PI3Kα inhibitors.

Studies have explored various derivatives of this scaffold, demonstrating their potential to inhibit PI3Kα. For example, a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the mutant H1047R form of PI3Kα. Further research on 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives confirmed that these compounds exert cytotoxic effects on cancer cell lines. Their mechanism of action is attributed to the inhibition of PI3Kα, which leads to a downstream reduction in the phosphorylation of AKT, a key protein kinase in the pathway. The inhibition of pAKT subsequently induces apoptosis (programmed cell death) in cancer cells.

Below is a table summarizing the findings for representative compounds from this chemical class.

Compound SeriesTarget Cell LinesObserved EffectReference
N-phenyl-4-hydroxy-2-quinolone-3-carboxamidesCancer cells with mutant PI3KαSelective inhibition of mutant H1047R PI3Kα, induction of apoptosis.
4,6-dihydroxy-2-quinolone-3-carboxamidesMCF-7 (breast cancer), HCT-116 (colon cancer)Dose-dependent cytotoxicity, significant inhibition of AKT phosphorylation.
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCaco-2, HCT-116 (colon cancer)Antiproliferative activity.

Lipoxygenase (LOX) Enzymes

No studies were identified that specifically evaluate the inhibitory activity of this compound against lipoxygenase enzymes. Research on related compounds, such as certain 4-hydroxy-2-quinolinone carboxamides, has shown inhibitory potential against soybean lipoxygenase, but these findings cannot be directly extrapolated to this compound due to structural differences.

Quorum Sensing (QS) Receptors (e.g., LasR, RhlR)

The quorum-sensing systems of bacteria, particularly the LasR and RhlR receptors in Pseudomonas aeruginosa, are critical for regulating virulence and biofilm formation. The Pseudomonas quinolone signal (PQS), a 4-hydroxy-2-alkylquinoline, is a known component of this signaling network. asm.orgbeilstein-journals.orgfrontiersin.orgnih.govmdpi.com However, there is no available research that investigates or documents the activity of this compound as either an agonist or antagonist of the LasR or RhlR quorum sensing receptors.

Aurora Kinases (AURKA/B)

Aurora kinases are crucial regulators of cell division, and their inhibition is a target for cancer therapy. mdpi.comnih.gov Various heterocyclic compounds, including some with quinazoline and quinoline scaffolds, have been explored as potential Aurora kinase inhibitors. mdpi.comnih.gov Despite these broader explorations, specific screening data or detailed research on the inhibitory effects of this compound against Aurora A (AURKA) or Aurora B (AURKB) has not been reported in the available literature.

Preclinical Research and Translational Potential

Evaluation as Vaccine Adjuvants

There is no publicly available scientific literature or research data detailing the evaluation of N-(4-hydroxyquinolin-3-yl)butyramide as a vaccine adjuvant.

Enhancement of Antigen-Specific Antibody Titers

No studies have been found that report on the ability of this compound to enhance antigen-specific antibody titers. Consequently, there is no data to present regarding this specific application.

Prospects in Combating Antimicrobial Resistance

An extensive search of scientific databases did not yield any studies concerning the investigation of this compound for its potential to combat antimicrobial resistance.

Investigation in Cancer Models

There is no available research in the public domain that investigates the efficacy or mechanisms of this compound in cancer models.

In vitro and In vivo Efficacy in Cancer Cell Lines

No specific data from in vitro or in vivo studies on the efficacy of this compound against any cancer cell lines have been published in the peer-reviewed scientific literature. Therefore, no data tables on its cytotoxic or anti-proliferative activities can be provided.

Development of Antimalarial Agents

The potential of this compound in the development of antimalarial agents has not been reported in the available scientific literature. While the quinoline (B57606) core is historically significant in antimalarial drug discovery, research specific to this particular derivative is absent.

Advanced Research Methodologies and Future Research Directions

Computational Chemistry and In Silico Approaches

Computational chemistry provides powerful tools to predict molecular properties, understand interactions with biological targets, and guide the design of new therapeutic agents. These in silico methods are crucial for accelerating drug discovery by reducing the time and cost associated with experimental screening.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netresearchgate.net For quinoline (B57606) derivatives, DFT can be employed to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov These calculations help in understanding the charge transfer within the molecule and predicting its reactivity and potential interaction sites. researchgate.netmdpi.com For a compound like N-(4-hydroxyquinolin-3-yl)butyramide, such calculations would elucidate its electronic properties and potential for engaging in various chemical reactions.

Linear Discriminant Analyses (LDA)

Linear Discriminant Analysis is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In medicinal chemistry, LDA can be used to classify compounds as active or inactive against a particular biological target based on a set of calculated molecular descriptors. This approach is valuable in virtual screening to prioritize compounds for experimental testing by building a model that can discriminate between potentially active and inactive molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. google.com For quinoline and quinolone derivatives, docking studies have been instrumental in identifying key interactions with various enzymes and receptors, such as PI3Kα, and in explaining their biological activity. nih.gov A docking simulation for this compound would involve placing it into the binding site of a relevant protein target to predict its binding conformation, affinity (docking score), and key interactions, such as hydrogen bonds and hydrophobic contacts. google.comresearchgate.net

Table 1: Example Data from Molecular Docking of Quinoline Derivatives (Note: This table is illustrative of typical data obtained from docking studies on related compounds, as specific data for this compound is not available.)

Compound Class Target Protein Docking Score (kcal/mol) Interacting Residues
4-[(Quinolin-4-yl)amino]benzamide RNA Polymerase (3CM8) -7.37 TRP706, LYS643
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide PI3Kα Not specified VAL851, LYS802, SER774

In Silico Multi-Target Screening

Modern drug discovery often recognizes that a compound's efficacy or side effects can stem from its interaction with multiple biological targets, a concept known as polypharmacology. nih.govIn silico multi-target screening, or inverse virtual screening, uses a compound of interest as a query to screen against a large database of protein targets to identify potential binding partners. mdpi.comresearchgate.net This approach can help uncover new therapeutic indications for existing molecules or predict potential off-target effects. Applying this methodology to this compound could reveal a broader biological profile by identifying a range of potential protein targets, thus guiding further experimental validation.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This approach involves the systematic and repetitive connection of a set of "building blocks" to create a diverse chemical library. These libraries can then be screened for biological activity, enabling the rapid identification of hit compounds. The synthesis of libraries of quinolinone carboxamides, for example, has allowed for the exploration of structure-activity relationships (SAR) by varying the substituents on the core scaffold. google.com While no specific combinatorial library of this compound has been reported, this technique could be applied by varying the acyl chain (in place of butyramide) or by substituting different positions on the quinoline ring to generate a focused library for screening.

Scaffold-Hopping Strategies in Drug Design

Scaffold hopping is a widely used strategy in medicinal chemistry to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while maintaining the original biological activity. The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a more favorable intellectual property position. nih.gov This can be achieved by replacing carbocyclic or heterocyclic rings or by using bioisosteric replacements. For the quinoline scaffold, a scaffold-hopping approach might involve replacing the quinoline core with a quinazoline (B50416), thienopyrimidine, or other bicyclic heteroaromatic system to identify new classes of inhibitors for a given target. nih.gov This strategy is a powerful tool for navigating chemical space and overcoming liabilities associated with a particular molecular scaffold.

Design and Development of Multi-Target Agents

The therapeutic paradigm is progressively shifting from the "one-target, one-drug" model to a multi-target approach, which is often more effective for complex multifactorial diseases like cancer and inflammatory conditions. The 4-hydroxyquinolin-3-carboxamide scaffold is a "privileged structure," meaning it can serve as a versatile template for developing ligands that interact with multiple biological targets. nih.govmdpi.com

Researchers are actively exploring the synthesis of hybrid molecules by combining the 4-hydroxyquinolinone core with other pharmacologically active moieties. This strategy aims to create single chemical entities capable of modulating different signaling pathways, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

One notable area of investigation involves the development of quinolinone-3-carboxamide derivatives as potent anti-tumor agents. For instance, Tasquinimod, a second-generation quinolinone-3-carboxamide, has demonstrated significant anti-angiogenic, anti-tumor, and immune-modulatory properties in preclinical models. nih.gov This highlights the potential of the core structure of this compound to be adapted for multi-target cancer therapy.

A study focused on 4-hydroxy-2-quinolinone, a closely related analog, detailed the synthesis of carboxamides and hybrid derivatives that exhibit combined antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov Certain synthesized compounds emerged as multi-target agents, showing potent inhibition of both lipid peroxidation and LOX, an enzyme implicated in inflammatory processes. nih.gov

The design of these multi-target agents often employs computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict and optimize the interactions of the designed molecules with their respective biological targets.

Below is a table summarizing the multi-target activities of representative 4-hydroxy-2-quinolinone carboxamide derivatives, which provides a basis for the potential multi-target profile of this compound.

Compound IDKey Structural FeaturesTarget 1 ActivityTarget 2 Activity
Carboxamide 3g N-(4-hydroxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamideLOX Inhibition (IC50 = 27.5 μM)Antioxidant (100% lipid peroxidation inhibition)
Hybrid 11e Quinolinone hybrid with acetylated ferulic acidLOX Inhibition (IC50 = 52 μM)Antioxidant (97% lipid peroxidation inhibition)

This data is based on research on 4-hydroxy-2-quinolinone derivatives and is presented to illustrate the multi-target potential of the core scaffold. nih.gov

Novel Approaches for Targeted Delivery of Quinoline Derivatives

Despite their therapeutic promise, many quinoline derivatives, including potentially this compound, face challenges such as poor aqueous solubility, which can limit their bioavailability and clinical application. mdpi.com To overcome these hurdles, researchers are developing novel drug delivery systems designed to enhance solubility, improve stability, and enable targeted delivery to specific cells or tissues.

Liposomal Formulations:

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a well-established platform for drug delivery. nih.gov They can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and altering their pharmacokinetic profiles. For quinoline derivatives, inclusion in liposomal formulations is a promising strategy to overcome solubility issues. mdpi.com Research has shown excellent encapsulation efficiency for various synthetic quinoline derivatives within liposomes formulated with different lipids. mdpi.com This approach not only improves solubility but can also enhance tissue uptake and bioavailability. mdpi.com

Targeted Nanoparticle Systems:

Nanoparticle-based delivery systems offer the advantage of passive and active targeting to diseased tissues, such as tumors. nih.gov The enhanced permeability and retention (EPR) effect allows nanoparticles of a certain size to accumulate preferentially in tumor tissue. For active targeting, nanoparticles can be functionalized with ligands that bind to receptors overexpressed on the surface of cancer cells.

A pertinent example, although involving a slightly different quinoline core, is the development of 3-hydroxyquinoline-4-carboxylic acid derivatives designed to target the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. publichealthtoxicology.com These derivatives exhibited strong binding affinity to ASGPR, demonstrating the feasibility of using the quinoline scaffold as a vector for targeted drug delivery to the liver. publichealthtoxicology.com This principle could be adapted for this compound to target specific cell types by conjugating it to appropriate targeting moieties.

Future research in this area will likely focus on developing "smart" drug delivery systems that can release their therapeutic cargo in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme concentrations, further enhancing the precision and efficacy of quinoline-based therapies.

Q & A

Q. What are the most effective synthetic routes for N-(4-hydroxyquinolin-3-yl)butyramide, and how can reaction yields be optimized?

The compound can be synthesized via acylation of the quinolinol scaffold. A general method involves reacting 4-hydroxyquinolin-3-amine with butyryl chloride in the presence of a base like triethylamine in dry dichloromethane (DCM) at 0°C, followed by purification via column chromatography (MeOH/DCM, 1:40 v/v). Yields (~50–55%) can be improved by controlling stoichiometry, using anhydrous conditions, and optimizing reaction time (e.g., overnight stirring at ambient temperature) . Post-synthesis, purity should be confirmed via HPLC (λmax ≈ 255 nm) and NMR to detect unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm the presence of the hydroxyquinoline ring (e.g., aromatic protons at δ 7.7–8.2 ppm) and butyramide chain (e.g., methylene protons at δ 2.3–2.4 ppm and a terminal CH3 group at δ 0.9 ppm) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z ≈ 245–250 [M+H]+) .
  • UV-Vis Spectroscopy : λmax ~255 nm for quinoline derivatives .

Q. How can researchers ensure the compound’s stability during storage?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies suggest a ≥5-year shelf life under these conditions. Monitor degradation via periodic NMR or LC-MS to detect hydrolysis of the amide bond or oxidation of the hydroxy group .

Advanced Research Questions

Q. What experimental strategies mitigate poor solubility of this compound in aqueous enzymatic assays?

Due to its hydrophobic quinoline core, solubility can be enhanced using co-solvents like DMSO (≤5% v/v). Kinetic assays (e.g., hydrolysis by serine hydrolases) require substrate pre-dissolution in DMSO before dilution into buffer. Validate solvent compatibility with enzymes (e.g., CALB retains activity with ≤5% DMSO) . Alternatively, synthesize water-soluble derivatives (e.g., sulfonated analogs) while preserving bioactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities, assay conditions, or structural analogs. For example:

  • Purity Verification : Use HPLC (≥98% purity) to exclude confounding byproducts .
  • Assay Optimization : Standardize parameters (e.g., pH, temperature) and validate with positive controls.
  • Structural Confirmation : Compare activity of this compound with analogs (e.g., N-(4-nitrophenyl)-butyramide) to isolate structure-activity relationships .

Q. What computational approaches support mechanistic studies of this compound’s enzyme interactions?

Molecular docking (e.g., AutoDock Vina) can model binding to target enzymes like hydrolases or kinases. Focus on:

  • Hydrogen Bonding : Interactions between the hydroxyquinoline group and catalytic residues (e.g., Ser-His-Asp triad in serine hydrolases).
  • Hydrophobic Contacts : The butyramide chain’s role in substrate recognition. Validate predictions with mutagenesis or kinetic assays (Km, kcat) .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

X-ray crystallography reveals planar arrangements of aromatic and amide groups stabilized by intramolecular O-H···O and N-H···O hydrogen bonds. These interactions influence packing into 1D polymeric chains, affecting solubility and melting points (~180–190°C). Use Hirshfeld surface analysis to quantify intermolecular contacts and predict physicochemical behavior .

Methodological Considerations

  • Synthesis Troubleshooting : Low yields may result from incomplete acylation. Use excess butyryl chloride (1.2–1.5 eq) and monitor reaction progress via TLC .
  • Biological Assays : For antibacterial studies, use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with compound concentrations ranging 1–100 µg/mL .
  • Data Reproducibility : Report detailed protocols (e.g., solvent ratios, enzyme batches) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.